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molecular formula C11H12OS B8451293 4H-Thiopyran-4-one, tetrahydro-, 2-phenyl-

4H-Thiopyran-4-one, tetrahydro-, 2-phenyl-

Cat. No. B8451293
M. Wt: 192.28 g/mol
InChI Key: SZZXUCKDAISHMJ-UHFFFAOYSA-N
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Patent
US08372875B2

Procedure details

7-Phenyl-1,4-dioxa-8-thiaspiro[4.5]decane was dissolved in acetic acid (50 mL) and 2 N aqueous hydrochloric acid (70 mL). After being stirred at room temperature for 15 h, the mixture was extracted with ether (300 mL), and the ether extract washed with water (2×50 mL), 10% aqueous sodium hydroxide (3×50 mL), and finally with water (2×50 mL). The dried (Na2SO4) solution was evaporated, and the residue was crystallized upon standing overnight in ether, giving 3.5 g (21.1% over two steps) of the title compound.
Name
7-Phenyl-1,4-dioxa-8-thiaspiro[4.5]decane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]2[S:16][CH2:15][CH2:14][C:9]3(OCC[O:10]3)[CH2:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1>C(O)(=O)C.Cl>[C:1]1([CH:7]2[CH2:8][C:9](=[O:10])[CH2:14][CH2:15][S:16]2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
7-Phenyl-1,4-dioxa-8-thiaspiro[4.5]decane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C1CC2(OCCO2)CCS1
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
70 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After being stirred at room temperature for 15 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ether (300 mL)
EXTRACTION
Type
EXTRACTION
Details
the ether extract
WASH
Type
WASH
Details
washed with water (2×50 mL), 10% aqueous sodium hydroxide (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The dried (Na2SO4) solution
CUSTOM
Type
CUSTOM
Details
was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was crystallized
WAIT
Type
WAIT
Details
upon standing overnight in ether
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C1SCCC(C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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